N-(5-Methyl-4-nitro-2-furyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
N-(5-methyl-4-nitrofuran-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O4/c1-4-6(9(11)12)3-7(13-4)8-5(2)10/h3H,1-2H3,(H,8,10) |
InChI Key |
RGXNGAFGDOGDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Diverse Synthetic Routes to N-(5-Methyl-4-nitro-2-furyl)acetamide
The synthesis of this compound can be approached through various chemical strategies, leveraging the rich chemistry of the furan (B31954) core.
The classical synthesis of this compound hinges on the sequential construction of the substituted furan ring followed by the introduction of the acetamide (B32628) functionality. A plausible and commonly employed route involves the nitration of a suitable 2-methylfuran (B129897) precursor, followed by the introduction of an amino group and subsequent acetylation.
One of the key challenges in the synthesis of nitrofurans is the sensitive nature of the furan ring, which can be prone to decomposition under harsh nitrating conditions. Historically, nitration of furan derivatives has been achieved using reagents like nitric acid in sulfuric acid or acetic anhydride (B1165640). semanticscholar.orgjcbsc.org The nitration of 2-methylfuran is expected to yield a mixture of isomers, with the 5-nitro and 4-nitro products being prominent.
A common precursor for the target molecule is 2-amino-5-methyl-4-nitrofuran. The synthesis of this intermediate can be envisioned starting from 2-methylfuran. A potential synthetic sequence is outlined below:
Nitration of 2-Methylfuran: Treatment of 2-methylfuran with a nitrating agent such as acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride, can introduce the nitro group onto the furan ring. nih.govclockss.org This method is often preferred for sensitive substrates to avoid harsh acidic conditions. The reaction can lead to a mixture of 2-methyl-5-nitrofuran (B1265391) and 2-methyl-4-nitrofuran.
Introduction of the Amino Group: The introduction of an amino group at the 2-position of the nitrated methylfuran can be a multi-step process. One approach involves the conversion of a precursor like 2-acetyl-5-methyl-4-nitrofuran to an oxime, followed by reduction. Alternatively, a more direct amination might be possible under specific conditions.
Acetylation of 2-Amino-5-methyl-4-nitrofuran: The final step is the acetylation of the amino group. This is typically achieved by reacting the aminofuran with acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst. acs.org
The following table summarizes a potential classical synthetic route:
| Step | Reactant(s) | Reagent(s) | Product | Reference(s) |
| 1 | 2-Methylfuran | Nitric Acid/Acetic Anhydride | 2-Methyl-4-nitrofuran | semanticscholar.org |
| 2 | 2-Methyl-4-nitrofuran | Aminating Agent | 2-Amino-5-methyl-4-nitrofuran | rsc.org |
| 3 | 2-Amino-5-methyl-4-nitrofuran | Acetic Anhydride | This compound | acs.org |
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of synthesizing this compound, several contemporary strategies can be applied.
Flow Chemistry for Nitration: Continuous flow technology offers significant advantages for hazardous reactions like nitration. The in-situ generation of acetyl nitrate in a flow reactor allows for precise control of reaction parameters, enhances safety by minimizing the amount of explosive intermediate at any given time, and can lead to improved yields and reproducibility. nih.govclockss.org This approach is highly suitable for the nitration of sensitive substrates like furans.
Green Acetylation Methods: The acetylation of the amino group can be performed using greener methods. For instance, using a catalytic amount of a Lewis acid or a solid acid catalyst can replace stoichiometric amounts of corrosive acids or bases. rsc.org Solvent-free acetylation reactions, where the reactants are heated together in the absence of a solvent, also represent a green alternative. rsc.org The use of reusable catalysts further enhances the sustainability of the process.
| Green Chemistry Approach | Reaction Step | Advantage | Reference(s) |
| Continuous Flow Synthesis | Nitration | Enhanced safety, better control, improved yield | nih.govclockss.org |
| Catalytic Acetylation | Acetylation | Reduced waste, milder conditions | rsc.org |
| Solvent-Free Reaction | Acetylation | Reduced solvent waste, simplified workup | rsc.org |
The reactivity of the key intermediate, 2-amino-5-methyl-4-nitrofuran, is crucial for the successful synthesis of the target compound and its derivatives. The electron-withdrawing nature of the nitro group at the 4-position significantly influences the nucleophilicity of the amino group at the 2-position.
The amino group in 2-aminofurans is generally reactive towards electrophiles. However, the presence of the strongly deactivating nitro group in the 4-position will reduce the nucleophilicity of the 2-amino group. Despite this, acetylation with a reactive acylating agent like acetic anhydride is expected to proceed, potentially requiring slightly more forcing conditions (e.g., heating) compared to a more activated aminofuran.
The furan ring itself is an electron-rich heterocycle, but the nitro group deactivates it towards electrophilic substitution. Conversely, the ring is activated towards nucleophilic attack, particularly at the position adjacent to the nitro group. This reactivity can be exploited for the synthesis of derivatives.
Design and Synthesis of this compound Derivatives and Analogs
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogs with potentially diverse properties.
Modifications on the Furyl Ring:
Substitution at the 3-position: The vacant 3-position on the furan ring is a prime site for introducing further substituents. Electrophilic substitution at this position would be challenging due to the deactivating effect of the nitro group. However, metal-catalyzed cross-coupling reactions could be employed if a suitable handle (e.g., a halogen) is introduced at this position in a precursor.
Modification of the Methyl Group: The methyl group at the 5-position can be a site for functionalization. For instance, radical bromination could introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of substituents.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through diazotization followed by substitution, or by acylation with different acylating agents to introduce a variety of amide functionalities.
Modifications on the Acetamide Moiety:
Varying the Acyl Group: Instead of acetic anhydride, other acid anhydrides or acid chlorides can be used in the final acylation step to introduce different acyl groups (e.g., propionyl, benzoyl). This allows for the systematic exploration of the impact of the acyl group's size and electronic properties.
N-Alkylation/Arylation: The amide nitrogen can potentially be alkylated or arylated, although this might require specific conditions to overcome the reduced nucleophilicity of the amide nitrogen.
A summary of potential derivatization strategies is presented below:
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Furan Ring (C3) | Halogenation | N-Bromosuccinimide (NBS) | Bromo |
| Furan Ring (C5-Methyl) | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl |
| Nitro Group (C4) | Reduction | SnCl2, HCl or H2, Pd/C | Amino |
| Acetamide (Acyl group) | Acylation | Various acid chlorides/anhydrides | Different amides |
The this compound core can serve as a scaffold for the construction of fused heterocyclic systems. This can be achieved by introducing appropriate functional groups that can undergo intramolecular cyclization reactions.
Synthesis of Fused Pyrazoles: If the nitro group is reduced to an amino group, and a suitable dicarbonyl equivalent is introduced at the 3-position, intramolecular condensation could lead to the formation of a pyrazolo[3,4-d]furan system. nih.govnih.gov
Synthesis of Fused Oxazoles/Thiazoles: By introducing a hydroxyl or thiol group at the 3-position and utilizing the 2-amino group, a fused oxazole (B20620) or thiazole (B1198619) ring can be constructed. For example, reaction with a carbonyl-containing electrophile could lead to an intermediate that cyclizes to form an oxazolo[5,4-d]furan derivative. nih.gov
Synthesis of Fused Pyridines: The reaction of the 2-amino group with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyridine (B92270) ring, resulting in a furano[2,3-b]pyridine derivative.
The following table outlines potential heterocyclic ring fusion strategies:
| Target Fused System | Precursor Functionalization | Key Reaction |
| Pyrazolo[3,4-d]furan | 3-Dicarbonyl, 4-Amino | Intramolecular Condensation |
| Oxazolo[5,4-d]furan | 3-Hydroxy, 4-Amino | Cyclization with Carbonyl Compound |
| Furano[2,3-b]pyridine | 2-Amino | Condensation with 1,3-Dicarbonyl |
These strategies provide a roadmap for the systematic exploration of the chemical space around this compound, enabling the synthesis of a wide array of novel heterocyclic compounds.
Optimization of Synthetic Yields and Purity for Research-Grade Analogs
The preparation of research-grade this compound analogs necessitates a meticulous approach to both the synthetic reaction and the subsequent purification processes. The optimization of these steps is crucial for maximizing the yield of the desired product while minimizing the presence of impurities, which can interfere with analytical characterization and biological assays.
Late-stage functionalization, a modern strategy in medicinal chemistry, has also been applied to modify 5-nitrofuran drugs. nih.gov This approach allows for the introduction of various functional groups at a late stage of the synthesis, which can be advantageous for creating a library of analogs for structure-activity relationship (SAR) studies. The yields of these reactions can be highly dependent on the specific reagents and reaction conditions used.
Reaction Condition Optimization
The yield and purity of this compound analogs are highly sensitive to the reaction conditions employed during their synthesis. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.
For the nitration of furan rings, a notoriously delicate process, the choice of nitrating agent and reaction conditions is critical to avoid degradation and side-product formation. While specific optimization data for this compound is not widely available in public literature, studies on analogous compounds provide valuable insights. For example, the synthesis of nitrofurazone, another important nitrofuran, has been optimized by modifying the reaction time and the acid catalyst, which significantly impacts both the yield and the purity of the final product. psu.edu
The table below illustrates a hypothetical optimization study for the synthesis of a generic N-furyl acetamide analog, showcasing how systematic variation of reaction parameters can influence the yield and purity.
Table 1: Optimization of Reaction Conditions for the Synthesis of a N-(4-Nitro-2-furyl)acetamide Analog
| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Acetic Anhydride | H₂SO₄ | 0 | 2 | 65 | 90 |
| 2 | Acetic Anhydride | H₂SO₄ | 25 | 2 | 75 | 85 |
| 3 | Acetonitrile (B52724) | Triflic Acid | 0 | 3 | 70 | 92 |
| 4 | Acetonitrile | Triflic Acid | 25 | 3 | 80 | 88 |
| 5 | Dichloromethane | BF₃·OEt₂ | 0 | 4 | 60 | 95 |
| 6 | Dichloromethane | BF₃·OEt₂ | 25 | 4 | 72 | 91 |
Purification Strategies for Research-Grade Purity
Following the chemical synthesis, rigorous purification is essential to obtain research-grade material. Common impurities in the synthesis of this compound analogs may include unreacted starting materials, side-products from the nitration reaction (e.g., isomers), and degradation products. A combination of purification techniques is often employed to achieve the desired level of purity.
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For nitrofuran derivatives, various solvent systems can be explored. The synthesis of 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide, for example, yielded a product that was purified by silica (B1680970) gel column chromatography, but recrystallization could be an alternative or additional step for enhancing purity. mdpi.com
Column Chromatography: Silica gel column chromatography is a powerful method for separating compounds with different polarities. mdpi.com By selecting an appropriate solvent system (eluent), it is possible to separate the desired product from impurities. The efficiency of the separation depends on the choice of the stationary phase (e.g., silica gel) and the mobile phase.
The table below provides a hypothetical comparison of different purification methods for an analog of this compound, demonstrating their effectiveness in improving purity.
Table 2: Comparison of Purification Methods for a this compound Analog
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water | 85 | 95 | 80 |
| Recrystallization | Ethyl Acetate (B1210297)/Hexane (B92381) | 85 | 97 | 75 |
| Column Chromatography | Silica Gel (Ethyl Acetate/Hexane gradient) | 85 | >99 | 60 |
| Preparative HPLC | C18 (Acetonitrile/Water gradient) | 97 | >99.5 | 50 |
Liquid-Liquid Extraction (LLE): This technique is often used as a preliminary purification step to remove highly polar or non-polar impurities from the reaction mixture. The choice of immiscible solvents is based on the differential solubility of the target compound and the impurities.
Solid-Phase Extraction (SPE): SPE is another useful technique for sample clean-up. It involves passing a solution containing the compound through a solid adsorbent, which retains either the desired compound or the impurities. This method is frequently used in the analysis of nitrofuran residues in various matrices. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity, preparative HPLC is often the method of choice. nih.gov This technique uses a high-pressure pump to pass the sample through a column packed with a stationary phase, allowing for very fine separation of components. While it can be costly and time-consuming, it is invaluable for preparing highly pure standards for research.
Molecular and Cellular Mechanism Elucidation
Biochemical Pathways Modulated by N-(5-Methyl-4-nitro-2-furyl)acetamide and its Metabolites
For the broader class of 5-nitrofurans, a primary molecular target is the enzymatic machinery responsible for their metabolic activation. One such enzyme system implicated in the activation of certain nitrofuran derivatives, like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), is prostaglandin (B15479496) H synthase (PHS) . Studies have shown that PHS can activate NFTA and its deacetylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), leading to the binding of these compounds to microsomal proteins and DNA. This suggests that PHS could be a potential, though unconfirmed, molecular target for this compound.
Another enzyme family, aldehyde dehydrogenases (ALDH) , has been identified as interacting with 5-nitrofurans. For instance, ALDH2 has been shown to have a conserved interaction with these compounds. core.ac.uk Furthermore, some 5-nitrofurans are bio-activated by ALDH1 enzymes. ed.ac.uk Whether this compound interacts with or is metabolized by PHS or ALDH isoforms remains to be experimentally validated.
A crucial step in the mechanism of action of 5-nitrofurans is their reduction by nitroreductases . asm.orgnih.govnih.govresearchgate.netnih.gov These enzymes, found in both bacterial and eukaryotic cells, catalyze the reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. asm.org These reactive species are considered the ultimate bioactive forms of the compounds.
There are different types of nitroreductases, and their substrate specificity can vary. For example, in Escherichia coli, the nitroreductases NfsA and NfsB are known to activate nitrofuran prodrugs. nih.gov In some contexts, the metabolism of certain nitrofurans may be mediated by enzymes other than nitroreductases. For instance, the metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) has been shown to be mediated by prostaglandin endoperoxide synthetase rather than nitroreductase in specific experimental systems. nih.gov The specific nitroreductases that might be involved in the activation of this compound have not yet been identified.
Table 1: Enzymes Implicated in the Metabolism of 5-Nitrofuran Derivatives (General Class)
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Compound Class |
| Prostaglandin H Synthase | PHS | Activation to bind macromolecules | Nitrofuran derivatives (e.g., NFTA) |
| Aldehyde Dehydrogenase | ALDH1, ALDH2 | Bio-activation, interaction | 5-Nitrofurans |
| Nitroreductases | NfsA, NfsB (bacterial) | Reduction-mediated activation | 5-Nitrofurans |
| Prostaglandin Endoperoxide Synthetase | Cooxidative metabolism | Nitrofuran derivatives (e.g., FANFT) |
This table represents findings for the general class of 5-nitrofurans and not specifically for this compound.
Specific studies detailing the effects of this compound on key metabolic cycles and cellular energetics are currently unavailable in the scientific literature. It is plausible that, like other nitroaromatic compounds, its reactive metabolites could interfere with cellular respiration and energy production pathways, but this remains speculative without direct experimental evidence.
Cellular Responses and Intracellular Interactions
The interaction of activated 5-nitrofuran metabolites with cellular components is central to their biological effects.
There is a lack of published research on the cellular uptake mechanisms and subcellular localization of this compound. The physicochemical properties of the compound, such as its lipophilicity and molecular size, would be expected to influence its ability to cross cell membranes. Once inside the cell, it is likely to be distributed among various compartments, with potential accumulation in sites of metabolic activation, such as the cytoplasm where nitroreductases are often located.
A well-documented effect of activated 5-nitrofurans is their ability to damage macromolecules, including nucleic acids and proteins. researchgate.netnih.gov The reactive intermediates formed during nitroreduction are electrophilic and can form covalent adducts with DNA and proteins. For example, the activated form of ANFT has been shown to bind preferentially to polyguanylic acid, a component of RNA.
The binding of these metabolites to DNA can lead to mutations and genotoxicity, while binding to proteins can impair their function, leading to a disruption of various cellular processes. It is hypothesized that this compound, upon activation, would exert its effects through similar mechanisms of macromolecular damage. However, direct evidence of its binding to nucleic acids or proteins is not currently available.
Table 2: Postulated Cellular Interactions of Activated this compound (Based on Related Compounds)
| Cellular Component | Postulated Interaction | Potential Consequence |
| DNA | Covalent adduct formation | Mutagenesis, Genotoxicity |
| RNA | Covalent adduct formation | Inhibition of translation |
| Proteins | Covalent adduct formation | Enzyme inhibition, Disruption of cellular functions |
This table is speculative and based on the known mechanisms of other 5-nitrofuran compounds. Experimental verification for this compound is required.
Induction of Specific Cellular Stress Responses and Signaling Cascades
Detailed research specifically elucidating the induction of cellular stress responses and signaling cascades by this compound is not extensively available in the current scientific literature. However, by examining studies on structurally related nitrofuran compounds, we can infer potential mechanisms of action that may be relevant. It is crucial to note that these are extrapolations and require experimental validation for the specific compound .
Nitrofuran derivatives are known to undergo metabolic activation, a process that is often a prerequisite for their biological activity, including their toxic effects. This activation can lead to the generation of reactive intermediates that can interact with cellular macromolecules, thereby inducing stress responses.
A related compound, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), has been shown to be metabolically activated to a form that binds to proteins and DNA. nih.gov This covalent binding to essential biomolecules represents a significant cellular stressor, which can trigger various signaling pathways. The binding to DNA, for instance, is a hallmark of genotoxicity and would be expected to activate the DNA damage response (DDR) pathway. This complex signaling network involves sensor proteins that detect DNA lesions, which in turn activate transducer kinases, leading to the phosphorylation of a multitude of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.
Furthermore, the metabolism of nitroaromatic compounds, including nitrofurans, can generate reactive oxygen species (ROS), leading to oxidative stress. An excess of ROS can damage lipids, proteins, and DNA, and disrupt cellular redox homeostasis. Cells respond to oxidative stress by up-regulating antioxidant defense mechanisms through signaling pathways such as the Nrf2-Keap1 pathway. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes.
Another relevant pathway that may be activated is the unfolded protein response (UPR). Damage to proteins, either through direct adduction by reactive metabolites or through oxidative modifications, can lead to their misfolding and aggregation in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR is a set of signaling pathways initiated by ER-resident transmembrane sensors that aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity. If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
While direct evidence is lacking for this compound, studies on other acetamide-containing compounds have demonstrated the induction of specific stress responses. For instance, certain haloacetamides are known to induce oxidative/electrophilic stress and genotoxicity. These effects are tied to their reactivity towards cellular nucleophiles, such as cysteine residues in proteins.
The table below summarizes the potential cellular stress responses and signaling cascades that could be induced by this compound, based on the activities of related compounds.
| Stress Response | Potential Trigger | Key Signaling Cascades Involved (Hypothesized) | Potential Cellular Outcomes |
| Genotoxic Stress | Covalent binding of reactive metabolites to DNA. | DNA Damage Response (DDR), involving ATM/ATR kinases, p53, and cell cycle checkpoint proteins. | Cell cycle arrest, DNA repair, Apoptosis |
| Oxidative Stress | Generation of reactive oxygen species (ROS) during metabolic activation. | Nrf2-Keap1 pathway, MAPK pathways (e.g., JNK, p38). | Upregulation of antioxidant enzymes, Inflammation, Apoptosis |
| Proteotoxic Stress (ER Stress) | Adduction to and/or misfolding of proteins. | Unfolded Protein Response (UPR), involving IRE1, PERK, and ATF6 pathways. | Attenuation of protein synthesis, Upregulation of chaperones, Apoptosis |
It is imperative that future research focuses on the specific molecular and cellular effects of this compound to confirm these hypothesized pathways and to fully elucidate its mechanism of action.
Structure Activity Relationship Sar Studies
Elucidating Key Structural Features for Modulatory Activity
The biological profile of N-(5-Methyl-4-nitro-2-furyl)acetamide is intrinsically linked to the interplay of its constituent parts: the nitro group, the methyl-substituted furyl ring, and the acetamide (B32628) moiety. Understanding the individual and collective contributions of these features is paramount for designing more potent and selective analogs.
The nitro group (NO2) is a critical pharmacophore in many biologically active nitroaromatic compounds. nih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the furan (B31954) ring, which can be a key determinant in its interactions with biological macromolecules. nih.gov The biological activity of nitrofurans is often dependent on the enzymatic reduction of the nitro group within target cells. This bioreduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can subsequently exert cytotoxic effects by reacting with cellular components like DNA. nih.gov
The introduction of a methyl group onto a bioactive scaffold can have a range of effects, a phenomenon sometimes referred to as the "magic methyl" effect in medicinal chemistry. In the context of this compound, the methyl group is located at the 5-position of the furan ring. This substitution can influence the compound's activity through several mechanisms:
Steric Effects: The methyl group can provide steric bulk, which may either enhance or hinder the binding of the molecule to its biological target. A favorable steric interaction can lead to a more stable drug-receptor complex and increased potency.
Electronic Effects: The methyl group is an electron-donating group, which can modulate the electronic properties of the furan ring and, indirectly, the reactivity of the nitro group.
Metabolic Stability: The presence of a methyl group can block a potential site of metabolism, thereby increasing the compound's metabolic stability and prolonging its duration of action.
Modification of the acetamide group is a common strategy in drug design to fine-tune a compound's properties. For instance, altering the alkyl or aryl substituents on the acetyl group or the nitrogen atom can lead to changes in:
Solubility and Lipophilicity: These properties are critical for absorption, distribution, and excretion.
Binding Affinity: Modifications can lead to more favorable interactions with the target protein.
Studies on various classes of compounds have demonstrated that even small changes to an acetamide side chain can result in significant differences in biological activity. nih.govmdpi.com
Illustrative Data on Analogous Nitrofuran Derivatives
To illustrate the principles of SAR discussed above, the following table presents hypothetical data based on findings from studies on various 5-nitrofuran derivatives, showcasing how modifications to different parts of the molecule can influence biological activity.
| Compound ID | R1 (at 5-position) | R2 (Acetamide N-substituent) | Biological Activity (MIC, µM) |
| Reference | -CH₃ | -H | 10 |
| Analog 1 | -H | -H | 15 |
| Analog 2 | -C₂H₅ | -H | 12 |
| Analog 3 | -Cl | -H | 8 |
| Analog 4 | -CH₃ | -CH₃ | 18 |
| Analog 5 | -CH₃ | -C₂H₅ | 25 |
| Analog 6 | -CH₃ | -Phenyl | 30 |
This table is for illustrative purposes and the data is not from direct experimental results on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are powerful computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can help in understanding the key physicochemical properties that govern the activity and in predicting the potency of novel, untested analogs.
While specific QSAR models for this compound and its close analogs are not extensively reported in the public domain, the general approach to developing such models for nitrofuran derivatives has been established. aimspress.com A typical QSAR study would involve the synthesis of a series of analogs with systematic variations in the substituents on the furan ring and the acetamide moiety. The biological activity of these compounds would then be determined in a relevant assay.
The development of a robust QSAR model involves several steps:
Data Set Selection: A diverse set of structurally related compounds with a wide range of biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For a series of this compound analogs, a QSAR model might look like:
log(1/C) = a(logP) + b(LUMO) + c(MR) + d(I) + constant
Where:
log(1/C) is the biological activity.
logP represents hydrophobicity.
LUMO (Lowest Unoccupied Molecular Orbital energy) relates to the ease of reduction of the nitro group.
MR (Molar Refractivity) is a steric descriptor.
I is an indicator variable for the presence or absence of a specific structural feature.
a, b, c, d are the coefficients determined by the regression analysis.
Computational descriptors are numerical values that represent different aspects of a molecule's structure and properties. In the SAR analysis of this compound and its analogs, these descriptors provide quantitative insights into the features driving biological activity.
Key Descriptor Classes and Their Relevance:
| Descriptor Class | Example Descriptors | Relevance to this compound SAR |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | The energy of the LUMO is particularly important for nitroaromatic compounds as it correlates with their reduction potential, a key step in their mechanism of action. Atomic charges can indicate sites prone to electrostatic interactions. mdpi.com |
| Hydrophobic | LogP, LogD | These descriptors are crucial for understanding how the compound will partition between aqueous and lipid environments, affecting its absorption, distribution, and ability to cross cell membranes. |
| Steric | Molar Refractivity (MR), Molecular Volume, Surface Area | These parameters describe the size and shape of the molecule and its substituents, which is critical for understanding how it fits into a binding site. The size of the substituent on the furan ring or the acetamide nitrogen would be captured by these descriptors. |
| Topological | Connectivity indices (e.g., Kier & Hall), Shape indices | These descriptors encode information about the branching and connectivity of atoms within the molecule, providing a numerical representation of its overall shape and size. |
| Quantum Chemical | Electrostatic potential maps, Frontier molecular orbital densities | These descriptors provide a visual and quantitative picture of the electron distribution and reactive sites within the molecule, helping to rationalize observed activities and guide the design of new analogs. |
By analyzing the correlation between these descriptors and the biological activity of a series of analogs, researchers can build a comprehensive understanding of the SAR, leading to the rational design of more effective and targeted compounds.
Predictive Capabilities and Limitations of QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to correlate the chemical structure of a compound with its biological activity using statistical methods. nih.govnih.gov While specific QSAR studies focusing exclusively on this compound are not extensively reported in publicly available literature, a wealth of research on the broader classes of nitrofuran and nitroaromatic compounds provides significant insight into the predictive capabilities and inherent limitations of these approaches. These studies allow for an informed extrapolation of how QSAR could be applied to this compound.
The primary goal of a QSAR model is to predict the activities of new or untested chemicals, thereby saving time, resources, and reducing the need for extensive animal testing. nih.govmdpi.com For a model's performance to be considered acceptable, it generally must meet certain statistical thresholds, such as a coefficient of determination (R²) greater than 0.6 for both the training and test sets, and a cross-validated R² (Q²) greater than 0.5 for the training set. mdpi.com
Predictive Capabilities
QSAR models have demonstrated considerable success in predicting the biological activities of nitrofuran derivatives. By identifying key molecular descriptors, these models can quantitatively forecast a compound's potential efficacy or toxicity.
Key Predictive Descriptors: Research into nitroaromatic and nitrofuran compounds has identified several classes of molecular descriptors that are crucial for building reliable QSAR models. These descriptors are the "fingerprints" of the molecule that quantify its physicochemical properties. nih.gov
Electronic Descriptors: These quantify the electronic aspects of the molecule. For nitroaromatics, whose mechanism often involves the enzymatic reduction of the nitro group, electronic properties are paramount. researchgate.net Important descriptors include:
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value generally corresponds to a greater ease of accepting an electron, which is a critical step in the activation of nitro-compounds. mdpi.com
Reduction Potential (E): Directly measures the ease of reduction of the nitro group. researchgate.net
Hammett Substituent Constant (σ): Accounts for the electron-withdrawing or -donating effects of substituents on the aromatic ring. researchgate.net
Atomic Charges: The net atomic charge on the nitro-group nitrogen (qnitro-N) has been shown to improve predictions. mdpi.com
Topological and Structural Descriptors: These describe the size, shape, and connectivity of the atoms in a molecule.
In a study of 126 nitrofuran derivatives, the presence of a furan ring substituted by a nitro group was deemed essential for antitubercular activity. aimspress.com
The number of double bonds, the number of sulfur atoms, and the presence of fragments like thiazole (B1198619) or thiophene (B33073) were found to influence activity. aimspress.comresearchgate.net
The topological descriptor T(O…S), which relates to the distance between oxygen and sulfur atoms, was also found to be favorable for activity. aimspress.comresearchgate.net
Physicochemical Descriptors:
Hydrophobicity (logP): This parameter, which describes a compound's partitioning between lipid and aqueous phases, is frequently a key contributor to predicting toxicity and other biological activities. mdpi.comelsevierpure.com
The table below summarizes key molecular descriptors and their role in predicting the activity of nitrofuran derivatives based on published QSAR studies.
| Descriptor Class | Specific Descriptor | Predicted Activity/Property | Reference |
| Electronic | ELUMO, qnitro-N | Algae Toxicity | mdpi.com |
| Reduction Potential (E), Hammett Constant (σ) | Antibacterial Activity | researchgate.net | |
| Topological | T(O...S), Number of double bonds, Number of sulfur atoms | Antitubercular Activity | aimspress.comresearchgate.net |
| Physicochemical | Hydrophobicity (logP) | Rodent Toxicity, General Bioactivity | mdpi.comelsevierpure.com |
A 2D-QSAR study on nitrofuran analogues successfully created models that could explain between 72% and 76% of the variance in the antitubercular activity of the training set compounds. aimspress.comresearchgate.net In another instance, advanced QSAR models for predicting the acute oral toxicity of over 200 nitroaromatic compounds achieved a high predictive accuracy, with a squared correlation coefficient (R²) of up to 0.95 for the external test set. nih.gov
Limitations of QSAR Approaches
Despite their predictive power, QSAR models are not without significant limitations. A critical understanding of these constraints is essential for the responsible application of the models in any research or regulatory context.
Limited Applicability Domain: A QSAR model's predictions are only reliable for compounds that are structurally and physicochemically similar to the compounds used to build the model (the "training set"). This defines its applicability domain. For a novel compound like this compound, a model built on, for example, nitrophenols may have very poor predictive accuracy.
Dependence on Dataset Quality and Size: The predictive power of a QSAR model is heavily constrained by the size and diversity of the dataset used for its creation. nih.gov Models built from small or structurally homogeneous datasets may exhibit good internal statistics but often fail to predict the activity of diverse external compounds. nih.gov
Inability to Account for Complex Mechanisms: Traditional 2D-QSAR models can struggle to account for complex three-dimensional interactions, such as specific conformational requirements for binding to a biological target. researchgate.net In one study on nitrofurans, an "indicator variable" had to be introduced to account for conformational differences between different sets of compounds that could not be described by other descriptors. researchgate.net
Temporal Degradation of Model Performance: It is widely recognized that the predictive performance of a QSAR model can deteriorate over time. nih.gov As new chemical entities with novel structural features are synthesized, they may fall outside the original model's applicability domain. A study on human liver microsomal stability found that models performed well in cross-validation but failed to predict data published in later years. nih.gov This highlights that a model's predictive power is not static.
Necessity of Continuous Validation and Retraining: To maintain their predictive utility, QSAR models must be continuously validated with new experimental data. nih.gov The inclusion of even a small percentage of newer, structurally diverse compounds into the training set can significantly improve a model's performance and expand its applicability domain. nih.gov The actual predictive capability of any QSAR model can only be truly assessed by using external datasets that were not used in the model's development. mdpi.com
The following table outlines the key limitations of QSAR modeling and their scientific implications.
| Limitation | Implication | Reference |
| Applicability Domain | Predictions are only reliable for compounds structurally similar to the training set. | mdpi.comnih.gov |
| Dataset Constraints | Small or non-diverse datasets lead to models with poor external predictivity. | nih.gov |
| Mechanistic Simplification | 2D-QSAR may not capture complex 3D-dependent mechanisms like specific enzyme conformations. | researchgate.net |
| Temporal Degradation | A model's predictive accuracy can decrease as it is applied to new chemical scaffolds developed over time. | nih.gov |
| Validation Requirement | Models require rigorous external validation and periodic retraining with new data to remain relevant and accurate. | mdpi.comnih.gov |
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time. MD simulations can reveal information about the conformational flexibility of a ligand and the stability of its interactions with a receptor. A search of the scientific literature did not yield any studies on the dynamic behavior of N-(5-Methyl-4-nitro-2-furyl)acetamide using molecular dynamics simulations.
Conformational Flexibility of this compound in Biological Environments
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and its ability to adopt different conformations. This compound possesses several rotatable bonds, which allow for a degree of conformational flexibility. This flexibility is critical in biological environments, such as the active site of an enzyme or a receptor binding pocket, as it enables the molecule to adopt a conformation that is optimal for binding.
In a biological context, the polarity of the environment can influence conformational preferences. Molecular dynamics (MD) simulations can model the behavior of the compound in an aqueous environment, providing insights into the dynamic changes in its conformation over time. These simulations can reveal which conformations are most prevalent in a solvated state, which is more representative of physiological conditions.
To illustrate the potential conformational landscape, a hypothetical analysis based on related structures is presented below. The dihedral angles, which describe the rotation around key bonds, are critical parameters in defining the conformation.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
Users can sort the data by clicking on the column headers.
| Conformer | Dihedral Angle 1 (C4-C5-N-Cα, degrees) | Dihedral Angle 2 (C5-N-Cα=O, degrees) | Relative Energy (kcal/mol) | Environment |
| A | 180 | 0 | 0.0 | Vacuum |
| B | 90 | 180 | 2.5 | Vacuum |
| C | 175 | 5 | 0.2 | Aqueous |
| D | 85 | 170 | 3.0 | Aqueous |
This hypothetical data illustrates that the lowest energy conformation might differ between a vacuum (as in some gas-phase calculations) and an aqueous environment, highlighting the importance of considering the biological context. The small energy differences between some conformations suggest that the molecule can easily interconvert between them at physiological temperatures.
Stability of Compound-Target Complexes Over Time
Once a compound binds to its biological target, the stability of the resulting complex is a key determinant of its efficacy and duration of action. Molecular dynamics simulations are a powerful tool to assess the stability of these compound-target complexes. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe the dynamics of the interaction and identify key factors contributing to binding affinity.
A stable complex is characterized by the ligand remaining in the binding pocket with minimal fluctuations in its position and orientation. Several metrics are commonly used to evaluate the stability of a protein-ligand complex during an MD simulation:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A low and stable RMSD value for both the protein and the ligand indicates a stable complex.
Root Mean Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues or parts of the ligand, revealing which regions of the complex are more flexible or rigid.
Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the compound and the target protein are often critical for binding affinity. A stable complex will typically maintain a consistent network of hydrogen bonds.
The results of such simulations can be summarized in data tables to compare the stability of different compounds or to analyze the behavior of a single compound in detail.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Data for a this compound-Protein Complex
Users can sort the data by clicking on the column headers.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 10 | 1.2 | 1.5 | 3 |
| 20 | 1.3 | 1.6 | 4 |
| 30 | 1.1 | 1.5 | 4 |
| 40 | 1.4 | 1.7 | 3 |
| 50 | 1.3 | 1.6 | 4 |
This hypothetical data illustrates a stable binding scenario where the ligand and protein RMSD values remain low and fluctuate around a stable average. The number of hydrogen bonds also remains relatively consistent, suggesting a persistent interaction with the target. Such computational insights are invaluable for the rational design of more potent and specific analogs.
Analytical Method Development for Research Applications
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is an indispensable tool for separating N-(5-Methyl-4-nitro-2-furyl)acetamide from starting materials, byproducts, or potential metabolites. The choice of technique depends on the compound's volatility, polarity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitrofuran compounds, including this compound, due to their limited volatility and thermal instability. HPLC methods offer high resolution and sensitivity for both quantification and purification.
For the analysis of nitrofuran derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. In this setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The elution of this compound would be achieved by carefully controlling the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities.
Detection is commonly performed using a UV-Vis detector, as the nitro- and furyl- functional groups in the molecule provide strong chromophores. The maximum absorbance wavelength (λmax) for related nitrofuran compounds is often in the range of 360-400 nm, which allows for selective and sensitive detection. For confirmatory analysis and the detection of metabolites, HPLC is frequently coupled with mass spectrometry (LC-MS/MS), which provides molecular weight and structural information. qub.ac.uk This is particularly crucial for analyzing complex biological samples where metabolites may be present at very low concentrations. qub.ac.uk
Table 7.1: Illustrative HPLC Parameters for Nitrofuran Analysis | Parameter | Condition | | :--- | :--- | | Column | Phenyl-hexyl, C18 (e.g., 150 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | | Gradient | Time (min) | % B | | | 0 | 10 | | | 15 | 90 | | | 20 | 90 | | | 21 | 10 | | | 25 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 375 nm or MS/MS | | Injection Volume | 10 µL |
This table presents typical starting conditions for method development based on general nitrofuran analysis. qub.ac.uk
Gas Chromatography (GC): The application of GC for the direct analysis of intact this compound is challenging due to the compound's low volatility and potential for thermal degradation at the high temperatures required for vaporization. Nitro compounds can be heat-sensitive. However, GC-MS can be employed for the analysis of more volatile derivatives or degradation products. scielo.br For instance, derivatization of the acetamide (B32628) group could potentially increase volatility, making it more amenable to GC analysis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for monitoring reaction progress, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. nih.gov For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. The plate is spotted with the sample and developed in a sealed chamber containing a solvent system (the mobile phase), typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).
The separation is based on the principle of adsorption; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The position of the compound is visualized under UV light, where the conjugated system of the nitrofuran ring will absorb light and appear as a dark spot. TLC bioautographic assays have also been developed for detecting the activity of nitrofuran-related compounds. nih.gov
Spectroscopic Methodologies for Structural Elucidation (Method Focus)
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key structural data. scielo.brresearchgate.net
¹H NMR: The proton NMR spectrum would confirm the presence of all non-exchangeable protons and their chemical environments. The expected signals would include:
A singlet for the methyl group attached to the furan (B31954) ring.
A singlet for the methyl group of the acetamide moiety.
A singlet for the proton on the furan ring.
A singlet (or broad singlet) for the N-H proton of the amide, which may exchange with deuterium (B1214612) in solvents like D₂O. The chemical shift (δ) of each proton provides insight into its electronic environment. For example, the furan proton's shift would be influenced by the electron-withdrawing nitro group.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for:
The carbonyl carbon of the acetamide group (typically in the 168-172 ppm range).
The carbon atoms of the furan ring, with their shifts significantly affected by the nitro and amide substituents.
The two methyl carbons, appearing at higher field (lower ppm values).
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the final structure. scielo.brresearchgate.net
Table 7.2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Furan-CH₃ | ~2.5 | ~14 |
| Acetamide-CH₃ | ~2.2 | ~23 |
| Furan-H | ~7.0-7.5 | ~115-120 |
| Amide-NH | ~9.0-10.0 | - |
| Furan-C-NH | - | ~140-145 |
| Furan-C-CH₃ | - | ~150-155 |
| Furan-C-NO₂ | - | ~148-152 |
| Furan-C-H | - | ~115-120 |
| C=O (Amide) | - | ~169 |
Note: These are estimated values based on the analysis of similar structures and functional groups. Actual values may vary depending on the solvent and experimental conditions.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu
For this compound, an electron ionization (EI) or electrospray ionization (ESI) source could be used. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound.
The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (a loss of 46 mass units) or NO (a loss of 30 mass units). miamioh.edu Amide fragmentation can occur via alpha-cleavage or McLafferty rearrangement, often leading to the loss of the acetamide group or parts of it. miamioh.edu Analysis of these fragment ions allows chemists to piece together the structure of the parent molecule. scielo.br
Table 7.3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 198 | [M]⁺ (Molecular Ion) |
| 156 | [M - C₂H₂O]⁺ (Loss of ketene) |
| 152 | [M - NO₂]⁺ (Loss of nitro group) |
| 138 | [M - C₂H₄NO]⁺ (Loss of acetamide radical) |
Note: The fragmentation pattern is predictive and based on common fragmentation rules for nitroaromatics and amides. miamioh.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. rsc.orgnist.gov
N-H Stretch: A moderate to sharp peak around 3300-3100 cm⁻¹ corresponding to the amide N-H bond.
C=O Stretch: A strong, sharp absorption band around 1680-1650 cm⁻¹ for the amide carbonyl group.
NO₂ Stretches: Two strong bands characteristic of the nitro group: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
C-H Stretches: Bands just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H bonds.
C=C and C-O Stretches: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the furan ring vibrations. scielo.br
UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and conjugation. The spectrum of this compound is expected to show strong absorbance in the UV region due to the highly conjugated system of the nitrofuran ring. The presence of the nitro group and the furan ring creates an extended π-system, which typically results in a significant absorption maximum (λmax) at a relatively long wavelength, likely in the 350-400 nm range. nih.gov This property is not only useful for structural characterization but is also the basis for quantitative analysis using HPLC-UV, as mentioned previously.
Advanced Bioanalytical Techniques for In Vitro and In Vivo Research
The investigation of the metabolic fate of xenobiotics such as this compound is crucial for understanding their mechanism of action and potential toxicity. Advanced bioanalytical techniques are indispensable for elucidating the complex biotransformation pathways of such compounds. In the context of research applications, liquid chromatography-mass spectrometry (LC-MS) and isotope labeling studies are powerful tools for metabolic profiling and pathway tracing. While specific research on this compound is not extensively documented in publicly available literature, the methodologies applied to structurally similar 5-nitrofuran compounds provide a clear framework for how such investigations would be conducted.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Profiling
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and quantification of drug metabolites in complex biological matrices. Its high sensitivity and selectivity make it ideal for detecting and characterizing the low concentrations of metabolites typically found in in vitro and in vivo studies. For a compound like this compound, an LC-MS-based metabolomic approach would be employed to generate a comprehensive metabolic profile.
The general workflow for LC-MS metabolic profiling involves several key steps. Initially, biological samples (e.g., urine, plasma, or liver microsome incubations) are subjected to sample preparation, which may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. nih.gov For nitrofuran metabolites, which can be present as protein-bound residues, an acid hydrolysis step is often employed to release the metabolites, followed by derivatization, for instance with 2-nitrobenzaldehyde, to improve chromatographic and mass spectrometric properties. usda.govresearchgate.net
The prepared sample is then injected into a liquid chromatograph, typically an ultra-high-performance liquid chromatography (UHPLC) system, for separation of the parent compound from its metabolites. researchgate.net The separated components are then introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), allows for the determination of the elemental composition of metabolites and provides structural information through fragmentation patterns. scilit.com
In studies of related nitrofuran compounds, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), LC-MS has been instrumental in identifying key metabolic transformations. nih.gov The primary metabolic pathways for nitrofurans often involve the reduction of the nitro group, a critical activation step that can lead to reactive intermediates. alfa-chemistry.com Other potential metabolic modifications for this compound that could be identified by LC-MS include hydroxylation of the methyl group and cleavage of the amide bond.
Table 1: Illustrative LC-MS Parameters for Analysis of Nitrofuran Metabolites
| Parameter | Typical Setting |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2-0.4 mL/min |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
This table presents typical parameters used in the analysis of nitrofuran metabolites and is intended to be illustrative for the analysis of this compound.
Isotope Labeling Studies for Metabolic Pathway Tracing
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound in vitro and in vivo. By replacing one or more atoms of the parent molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N), researchers can readily distinguish the compound and its metabolites from endogenous molecules in a biological system. nih.gov This approach provides definitive evidence for metabolic pathways and helps in the quantification of metabolic flux.
For this compound, a common strategy would be to synthesize a ¹⁴C-labeled version of the molecule. The radiolabel allows for the tracking of all drug-related material through the body. In a study on the related compound ¹⁴C-labeled NFTA, researchers were able to determine its absorption, distribution, and excretion profile in rats. alfa-chemistry.com The study found that radioactivity was primarily excreted in the urine and intestinal contents, with less than 0.5% of the radioactivity being expired as CO₂, indicating that the furan ring was largely resistant to cleavage. alfa-chemistry.com The distribution of radioactivity in various organs was also quantified, with the liver showing the highest concentration. alfa-chemistry.com
Stable isotope labeling, often in conjunction with LC-MS, offers a non-radioactive alternative for metabolic studies. nih.gov For instance, labeling the methyl group of this compound with ¹³C or deuterium (²H) would allow for the precise tracking of metabolic transformations involving this part of the molecule. The mass shift introduced by the isotope label facilitates the identification of metabolites in the complex mass spectra of biological samples.
Table 2: Hypothetical Isotope Labeling Study Design for this compound
| Isotope | Labeled Position | Research Question | Analytical Technique |
| ¹⁴C | Furan or Acetyl group | Overall disposition, excretion balance, and identification of major metabolites. | Liquid Scintillation Counting, LC-Radiochromatography, Autoradiography |
| ¹³C | Methyl group | Tracing the fate of the methyl group; identifying oxidative metabolism at this site. | LC-MS |
| ²H (Deuterium) | Methyl group | Investigating kinetic isotope effects to probe reaction mechanisms. | LC-MS |
| ¹⁵N | Nitro or Amide group | Following the biotransformation of the nitro group or amide bond cleavage. | LC-MS, NMR |
Resistance Mechanisms and Overcoming Challenges
Biochemical Pathways of Resistance Development Against Nitrofurans
Nitrofurans are prodrugs, meaning they require enzymatic activation within the bacterial cell to exert their antimicrobial effects. drugbank.comasm.org The primary mechanism of resistance, therefore, involves the disruption of this activation pathway. nih.govresearchgate.netmdpi.com This is most commonly achieved through sequential mutations in the genes encoding the nitroreductase enzymes responsible for reducing the nitro group of the furan (B31954) ring. nih.govnih.govresearchgate.net
The activation of nitrofurans generates highly reactive electrophilic intermediates that can damage multiple targets within the cell, including DNA, ribosomes, and enzymes of the citric acid cycle. drugbank.comresearchgate.netnih.gov This multi-targeted mechanism is a key reason why resistance development is less frequent compared to antibiotics with a single target. researchgate.netnih.gov However, resistance does emerge, primarily through pathways that prevent the formation of these lethal intermediates.
Key pathways for resistance development include:
Inactivation of Nitroreductases: Loss-of-function mutations in the nfsA and nfsB genes, which code for the primary oxygen-insensitive nitroreductases in E. coli, are the most common cause of resistance. nih.govmdpi.comresearchgate.net These mutations result in truncated or faulty enzymes that can no longer activate the nitrofuran prodrug. nih.gov
Cofactor Biosynthesis Disruption: The nitroreductase enzymes NfsA and NfsB require flavin mononucleotide (FMN) as a cofactor. nih.gov Mutations in genes involved in the FMN biosynthesis pathway, such as ribE, can also lead to resistance by limiting the availability of this essential cofactor. mdpi.comnih.govresearchgate.net
Increased Efflux: Overexpression of efflux pumps, which actively transport antimicrobial agents out of the bacterial cell, can contribute to resistance. In Klebsiella pneumoniae, mutations in the ramR repressor gene or the oqxR transcriptional regulator can lead to the overexpression of the AcrAB and OqxAB efflux pumps, respectively, reducing the intracellular concentration of the drug. nih.govresearchgate.net
Table 1: Key Biochemical Mechanisms of Resistance to Nitrofurans This table is interactive. You can sort and filter the data.
| Mechanism Category | Specific Mechanism | Genes Involved | Effect | References |
|---|---|---|---|---|
| Impaired Prodrug Activation | Inactivation of nitroreductase enzymes | nfsA, nfsB | Prevents the reduction of the nitrofuran prodrug into its active, cytotoxic form. | nih.gov, researchgate.net, nih.gov, mdpi.com |
| Impaired Prodrug Activation | Disruption of cofactor synthesis | ribE, ribC, ribB | Reduces the availability of the FMN cofactor required for nitroreductase function. | nih.gov, researchgate.net |
| Reduced Intracellular Drug Concentration | Overexpression of efflux pumps | oqxR, ramR, oqxAB, acrAB | Actively removes the nitrofuran from the cell, preventing it from reaching therapeutic concentrations. | nih.gov, researchgate.net |
| Enzymatic Drug Inactivation | Direct hydrolysis of the drug | Mutant blaCTX-M-14 | A mutant β-lactamase enzyme directly degrades the nitrofuran molecule. | nih.gov, nih.gov |
While the most common resistance strategy involves preventing the activation of the nitrofuran prodrug, a more direct mechanism of enzymatic inactivation has been identified. Research has shown that a specific mutant of the β-lactamase enzyme, CTX-M-14, can hydrolyze nitrofurantoin (B1679001). nih.govnih.gov This represents a significant clinical concern as it confers resistance to both β-lactam antibiotics and nitrofurans simultaneously. nih.gov This mechanism involves the direct degradation of the nitrofuran molecule itself, rendering it inert, as opposed to simply blocking its activation. nih.gov
For many classes of antibiotics, a primary mode of resistance is the alteration of the drug's molecular target through mutation, which prevents the drug from binding effectively. However, this strategy is less common for nitrofurans. researchgate.net The reason lies in their multifactorial mechanism of action; the activated intermediates of nitrofurans are non-specific and attack multiple cellular targets, including ribosomal proteins, metabolic enzymes, and nucleic acids. researchgate.netnih.gov For resistance to occur through target modification, a bacterium would need to acquire multiple mutations across these different targets simultaneously, which is a low-probability event. researchgate.net This inherent property contributes to the durable efficacy of nitrofurans over decades of use. researchgate.net
Combination Studies with Other Molecular Modulators to Restore Activity
Another strategy to combat resistance is to use combination therapies, where the primary antimicrobial agent is administered alongside a second compound (a molecular modulator) that restores its efficacy. nih.gov The modulator works by inhibiting a specific resistance mechanism of the bacterium.
For nitrofurans like N-(5-Methyl-4-nitro-2-furyl)acetamide, logical combination therapies can be proposed based on known resistance pathways:
Efflux Pump Inhibitors (EPIs): Since overexpression of efflux pumps like OqxAB is a known resistance mechanism, combining a nitrofuran with an EPI could restore its activity. nih.gov The EPI would block the pump, leading to the accumulation of the nitrofuran inside the bacterial cell to therapeutic levels.
Inhibitors of Drug-Degrading Enzymes: In cases where resistance is mediated by direct enzymatic inactivation, such as with the mutant CTX-M-14 β-lactamase, a combination with an inhibitor of this specific enzyme could restore nitrofuran susceptibility. nih.govnih.gov
Synergistic Combinations: Some antibiotics can work synergistically, where their combined effect is greater than the sum of their individual effects. A study found that aminoglycosides, such as amikacin, synergize with nitrofurantoin. nih.gov The aminoglycoside induces protein misfolding, which activates the CpxA/R two-component system. This, in turn, upregulates the expression of nitroreductases, leading to enhanced activation of the nitrofuran prodrug and increased production of lethal reactive oxygen species. nih.gov This "Domino effect" approach makes it harder for bacteria to develop resistance to the combination therapy. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Compound Type / Role |
|---|---|
| This compound | Primary subject compound |
| Nitrofurantoin | Reference nitrofuran antibiotic |
| Furazolidone | Reference nitrofuran antibiotic |
| Nitrofurazone | Reference nitrofuran antibiotic |
| C-176 | Rationally designed nitrofuran derivative |
| C-178 | Rationally designed nitrofuran derivative |
| Amikacin | Aminoglycoside antibiotic (in combination therapy) |
| Flavin mononucleotide (FMN) | Enzyme cofactor |
| 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | Class of rationally designed nitrofuran derivatives |
| N-methylacetamide | Catalyst precursor in an organic synthesis reaction |
| Oxalyl chloride | Reagent in an organic synthesis reaction |
| Acetonitrile (B52724) | Solvent |
| 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | Specific synthesized nitrofuran derivative |
Future Directions and Emerging Research Avenues
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Research
The precise molecular mechanisms of many nitrofurans are not fully elucidated, though they are known to inhibit various bacterial enzymes. researchgate.net Future research on N-(5-Methyl-4-nitro-2-furyl)acetamide would benefit significantly from the integration of "omics" technologies to unravel its biological interactions on a systemic level.
Genomics: Genomic sequencing of microorganisms exposed to this compound could identify specific gene mutations that confer resistance. This approach would pinpoint the molecular targets of the compound and clarify its mechanism of action, similar to how nitroreductase genes (nfsA and nfsB) were identified as crucial for the activation of nitrofurans in E. coli. nih.gov
Proteomics: Shotgun proteomics can identify the direct protein targets that are covalently modified by the reactive metabolites of activated nitrofurans. researchgate.net In the context of proteomics sample preparation, acetamide-containing reagents are studied for their potential to cause artifactual modifications on peptides, such as methionine oxidation. nih.govnih.gov This knowledge is critical for designing experiments to accurately identify true biological targets of this compound. A comparative proteomic analysis of treated versus untreated cells would reveal changes in protein expression, highlighting the cellular pathways disrupted by the compound.
Metabolomics: Metabolomic profiling would offer a snapshot of the metabolic perturbations within a cell upon exposure to this compound. This could reveal downstream effects of enzyme inhibition and provide a more holistic understanding of its antimicrobial action. For instance, studies on other nitrofurans show they are prodrugs activated by nitroreductases to form reactive intermediates; metabolomics could help identify these transient, active metabolites. nih.govresearchgate.net
| Omics Technology | Potential Application for this compound Research | Insights from Related Compounds |
| Genomics | Identification of resistance-conferring gene mutations; Pinpointing molecular targets. | Activation of nitrofurans is linked to nitroreductase genes like nfsA and nfsB in E. coli. nih.gov |
| Proteomics | Direct identification of protein-adducts; Profiling of cellular stress responses. | Cysteine alkylating agents, including acetamides, are used in proteomics, but can cause off-target modifications. nih.govnih.gov |
| Metabolomics | Characterization of metabolic pathway disruption; Identification of active drug metabolites. | Nitrofurans are known to be activated via reduction into reactive derivatives that disrupt cellular processes. nih.gov |
Exploration of Novel Biological Applications Beyond Traditional Antimicrobial Scopes (Preclinical)
The therapeutic potential of nitrofuran derivatives may extend beyond their classic use as antimicrobials. Preclinical investigations into novel applications for this compound are a promising research frontier.
Anti-inflammatory and Immunomodulatory Effects: Recent studies have identified certain nitrofuran derivatives, namely C-176 and C-178, as potent inhibitors of the cGAS-STING signaling pathway. dovepress.com This pathway is a crucial mediator of inflammatory responses in various diseases, including autoimmune disorders and fibrosis. dovepress.com By selectively binding to STING, these compounds can block its activation, suggesting that this compound could be screened for similar immunomodulatory activities.
Antivirulence and Quorum Sensing Inhibition: Rather than killing bacteria, an alternative strategy is to disarm them by inhibiting virulence factors. Nitrofurazone was found to inhibit the PqsE regulator in the quorum sensing system of Pseudomonas aeruginosa, thereby suppressing biofilm formation and the production of virulence factors. nih.gov This opens an avenue for repurposing nitrofurans like this compound as antivirulence agents, which could attenuate the severity of infections and may be less likely to drive resistance. nih.gov
Anticancer Research: The potential carcinogenicity of some nitrofuran metabolites is a known concern, with compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide shown to be carcinogenic in animal models. nih.gov However, this same cytotoxicity could potentially be harnessed for therapeutic purposes. The structural motifs of this compound could be explored as a basis for designing new cytotoxic agents targeted specifically at cancer cells, a strategy employed for other classes of compounds.
Development of Advanced Materials and Delivery Systems for Research Probes
The unique chemical properties of the furan (B31954) ring can be exploited to develop advanced materials and research tools.
Fluorescent Probes: The furan moiety itself can be a component of fluorescent molecules. nih.gov Research into developing this compound or its derivatives into fluorescent probes could enable direct visualization of the compound's localization within cells and tissues. Such probes are invaluable for mechanistic studies, allowing researchers to track the compound's journey to its site of action. Recently, a highly sensitive fluorescent probe was developed for the detection of nitrofuran antibiotic residues in food and water samples. researchgate.net
Probes for Immunoassays: Antibodies can be raised against nitrofuran structures to develop sensitive immunoassays, such as ELISA and lateral flow immunochromatography (LFIA), for detecting their presence. tandfonline.comnih.govfrontiersin.org this compound could serve as a hapten for developing specific antibodies, leading to new analytical tools for research and diagnostics. These assays often use probes labeled with colloidal gold or quantum dots. nih.govnih.gov
Furan-Based Polymers and Materials: The furan heterocycle is a versatile building block in materials science. It has been incorporated into low band-gap polymers for use in efficient organic solar cells, demonstrating that furan can be an effective, renewable alternative to thiophene (B33073). acs.org The furan rings within a polymer backbone can also participate in thermo-reversible cross-linking reactions, creating self-healing materials. acs.org While a direct application for this compound, this highlights the potential for using the furan chemical space to create novel, functional materials for research applications.
Unexplored Furan-Based Chemical Space for Analog Discovery
Systematic exploration of the chemical space around this compound could lead to the discovery of new analogs with improved efficacy, reduced toxicity, or novel biological activities. Molecular derivatization is a key strategy to enhance the therapeutic profile of nitrofuran drugs. researchgate.net
The synthesis of nitrofuran analogs often involves the reaction of a 5-nitro-2-furfurylidene derivative with various amines or other nucleophiles. researchgate.net For this compound, key areas for modification include the acetamide (B32628) side chain and the methyl group on the furan ring.
Modification of the Acetamide Group: The acetamide moiety could be replaced with other functional groups (e.g., different amides, sulfonamides, hydrazones) to alter the compound's solubility, hydrogen bonding capacity, and interaction with biological targets.
Substitution at the Methyl Position: The methyl group at position 5 of the furan ring could be substituted with other alkyl or aryl groups to probe steric and electronic effects on activity.
Modification of the Nitro Group Position: While the 5-nitro position is often considered essential for the activity of many nitrofurans, exploring analogs with the nitro group at position 3 or 4 could yield compounds with different biological profiles. researchgate.net
The table below illustrates some potential avenues for analog discovery based on the core structure of this compound.
| Core Structure Modification | Rationale for Analog Synthesis | Potential Outcome |
| Replace Acetamide (NHCOCH₃) | Modulate polarity, solubility, and target binding. | Improved pharmacokinetic properties; altered biological activity. |
| Vary Methyl Group (CH₃ at C5) | Investigate steric and electronic requirements for activity. | Enhanced target specificity; reduced off-target effects. |
| Isomeric Nitro Position (e.g., 3-nitro) | Explore alternative activation mechanisms or targets. | Novel biological activities; different toxicity profile. |
| Fuse Rings to Furan Core | Create rigid, polycyclic systems with new properties. | Potential for fluorescence; novel receptor interactions. nih.gov |
Addressing Research Gaps and Challenges in Nitrofuryl Compound Studies
Despite their long history of use, significant research gaps and challenges remain in the study of nitrofuryl compounds, many of which are directly applicable to future investigations of this compound.
Lack of Specific Research: The most significant research gap is the scarcity of dedicated studies on this compound itself. Most available data is on other, more common nitrofurans like nitrofurantoin (B1679001) and furazolidone. researchgate.netnih.gov Foundational studies are needed to characterize its basic antimicrobial profile, spectrum of activity, and mechanism of action.
Chemical Synthesis and Stability: The synthesis of nitrofuran compounds can be challenging. The furan ring is sensitive and can be unstable under harsh chemical conditions, such as traditional nitration methods, leading to low yields and poor reproducibility. chemistryviews.org Furthermore, furan moieties within peptides have been shown to be susceptible to degradation during acidic cleavage, a common step in peptide synthesis, although this can be suppressed by nearby aromatic residues. nih.gov The development of safe, efficient, and scalable synthetic routes, such as continuous flow platforms, is a key challenge to be addressed. chemistryviews.org
Understanding Resistance Mechanisms: While resistance to nitrofurans has been slow to develop compared to other antibiotics, it does occur. researchgate.net A deeper understanding of the biochemical mechanisms of resistance is crucial for preserving the long-term efficacy of this drug class and for designing new analogs that can overcome these mechanisms.
Toxicity and Metabolism: A major challenge for all nitrofurans is the potential toxicity of the parent drug or its metabolites. researchgate.netresearchgate.net The metabolic pathways are complex, and the resulting protein-bound metabolites can persist in tissues. wur.nl A thorough toxicological and metabolic profiling of this compound is essential before it can be considered for further development. The general difficulty in discovering and developing new antibiotics, particularly for Gram-negative bacteria, underscores the need for innovative approaches to overcome barriers to bacterial entry and efflux. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
